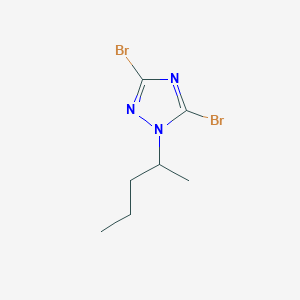
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions, and a 1-methylbutyl group at the 1 position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(1-methylbutyl)-1H-1,2,4-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature. The bromination process selectively introduces bromine atoms at the 3 and 5 positions of the triazole ring.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions using a suitable base or catalyst.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives. These reactions often require palladium catalysts and specific ligands.
The major products formed from these reactions depend on the reagents and conditions used, and they can be further functionalized for various applications.
Applications De Recherche Scientifique
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its triazole ring is a common motif in many bioactive compounds.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It can also be employed in the synthesis of specialty chemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole include other brominated triazoles and triazole derivatives with different substituents. Some examples are:
3,5-Dibromo-1-methyl-1H-1,2,4-triazole: Lacks the 1-methylbutyl group but has similar bromination.
1-(1-methylbutyl)-1H-1,2,4-triazole: Lacks the bromine atoms but has the same alkyl group.
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole: Contains a phenyl group instead of the 1-methylbutyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1240573-21-0 |
|---|---|
Formule moléculaire |
C7H11Br2N3 |
Poids moléculaire |
296.99 g/mol |
Nom IUPAC |
3,5-dibromo-1-pentan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C7H11Br2N3/c1-3-4-5(2)12-7(9)10-6(8)11-12/h5H,3-4H2,1-2H3 |
Clé InChI |
QESPRVPBNDUMCI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)N1C(=NC(=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


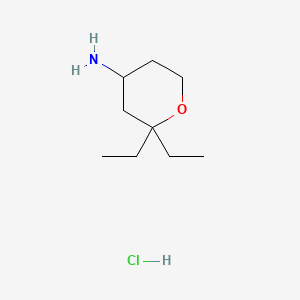
![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
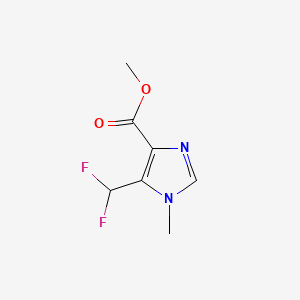
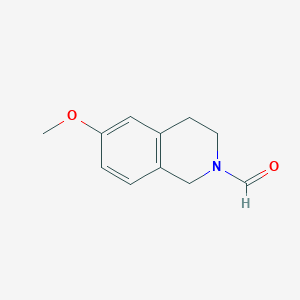

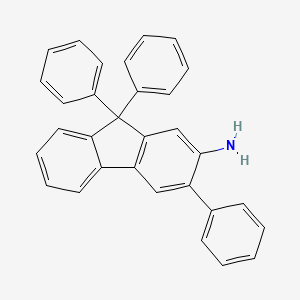
![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)
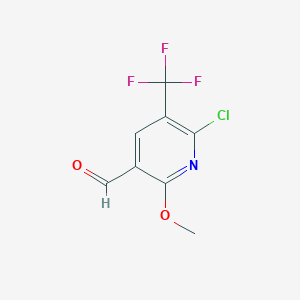
![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
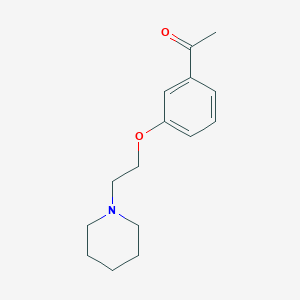
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
